5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that contains both pyrrole and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-ethyl-4-hydroxybenzaldehyde with 1-methylpyrrole-2-carbonitrile under acidic or basic conditions. The reaction may require catalysts such as citric acid or methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Indole derivatives such as 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
5-(3-ethyl-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-(3-ethyl-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-3-10-8-11(4-7-14(10)17)13-6-5-12(9-15)16(13)2/h4-8,17H,3H2,1-2H3 |
InChI Key |
GITYZQPQLCEMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=C(N2C)C#N)O |
Origin of Product |
United States |
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